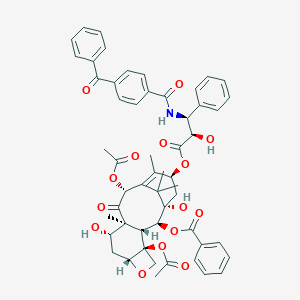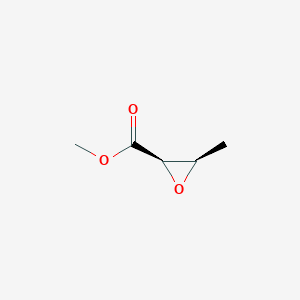
Methyl (2R,3R)-3-methyloxirane-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (2R,3R)-3-methyloxirane-2-carboxylate, also known as Methyl L-serinate, is a chiral compound that has been extensively studied for its various biological and chemical properties. This compound has a wide range of applications in the field of medicinal chemistry, drug discovery, and organic synthesis.
Mécanisme D'action
The mechanism of action of Methyl (2R,3R)-3-methyloxirane-2-carboxylate L-serinate is not fully understood. However, it is believed to act by inhibiting the activity of acetylcholinesterase, which leads to an increase in the concentration of acetylcholine in the nervous system. This, in turn, leads to the activation of cholinergic receptors, which are involved in various physiological processes such as muscle contraction, cognition, and memory.
Effets Biochimiques Et Physiologiques
Methyl (2R,3R)-3-methyloxirane-2-carboxylate L-serinate has been shown to have various biochemical and physiological effects. It has been found to have anticonvulsant activity in animal models of epilepsy. It has also been shown to have antinociceptive activity, which means it can reduce pain sensation. Additionally, it has been found to have anti-inflammatory activity, which makes it a potential candidate for the treatment of various inflammatory conditions.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl (2R,3R)-3-methyloxirane-2-carboxylate L-serinate has several advantages for lab experiments. It is a chiral compound, which means it can be used to study the effects of chirality on biological and chemical properties. It is also relatively easy to synthesize and purify. However, one limitation of Methyl (2R,3R)-3-methyloxirane-2-carboxylate L-serinate is that it is not very soluble in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on Methyl (2R,3R)-3-methyloxirane-2-carboxylate L-serinate. One area of interest is the development of new drugs based on this compound. It has been shown to have various biological activities, which makes it a potential candidate for the treatment of various diseases. Another area of interest is the study of the effects of chirality on biological and chemical properties. This could lead to the development of new chiral drugs with improved efficacy and reduced side effects.
Conclusion:
In conclusion, Methyl (2R,3R)-3-methyloxirane-2-carboxylate L-serinate is a chiral compound that has been extensively studied for its various biological and chemical properties. It has been found to have anticonvulsant, antinociceptive, and anti-inflammatory activities. It has also been shown to be a potent inhibitor of acetylcholinesterase. Methyl (2R,3R)-3-methyloxirane-2-carboxylate L-serinate has several advantages for lab experiments, but it also has some limitations. There are several future directions for research on this compound, including the development of new drugs and the study of the effects of chirality on biological and chemical properties.
Méthodes De Synthèse
Methyl (2R,3R)-3-methyloxirane-2-carboxylate L-serinate can be synthesized by the reaction of L-serine with dimethyl sulfate in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism to give the desired product. The purity of the compound can be improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
Methyl (2R,3R)-3-methyloxirane-2-carboxylate L-serinate has been extensively studied for its various biological and chemical properties. It has been shown to have anticonvulsant, antinociceptive, and anti-inflammatory activities. It has also been found to be a potent inhibitor of acetylcholinesterase, which is an enzyme that plays a crucial role in the degradation of acetylcholine in the nervous system.
Propriétés
Numéro CAS |
10133-06-9 |
|---|---|
Nom du produit |
Methyl (2R,3R)-3-methyloxirane-2-carboxylate |
Formule moléculaire |
C5H8O3 |
Poids moléculaire |
116.11 g/mol |
Nom IUPAC |
methyl (2R,3R)-3-methyloxirane-2-carboxylate |
InChI |
InChI=1S/C5H8O3/c1-3-4(8-3)5(6)7-2/h3-4H,1-2H3/t3-,4-/m1/s1 |
Clé InChI |
UZVPEDADFDGCGI-QWWZWVQMSA-N |
SMILES isomérique |
C[C@@H]1[C@@H](O1)C(=O)OC |
SMILES |
CC1C(O1)C(=O)OC |
SMILES canonique |
CC1C(O1)C(=O)OC |
Synonymes |
3-Methyl-2-oxiranecarboxylic Acid Methyl Ester; 2,3-Epoxybutyric Acid Methyl Ester; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



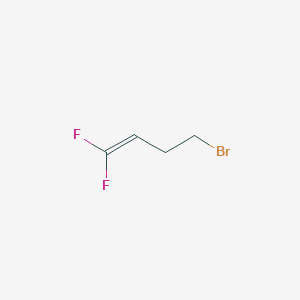
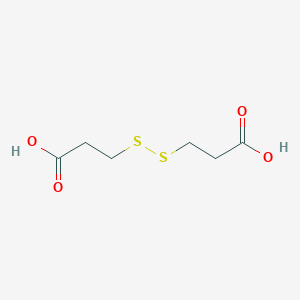
![Sodium;25,26,27,28-tetrahydroxy-11,17,23-trisulfopentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene-5-sulfonate](/img/structure/B119419.png)
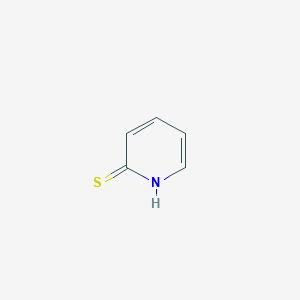

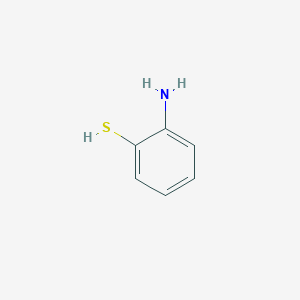

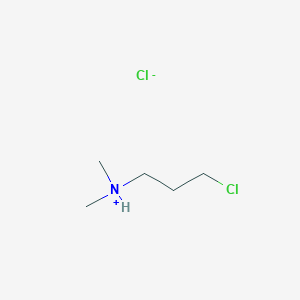
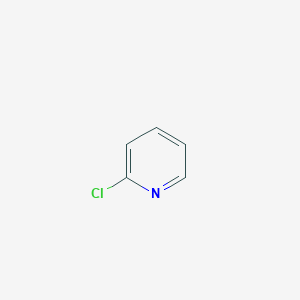

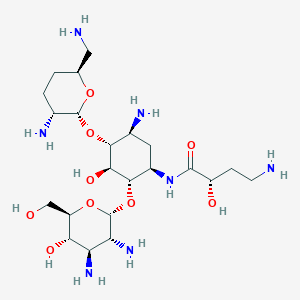
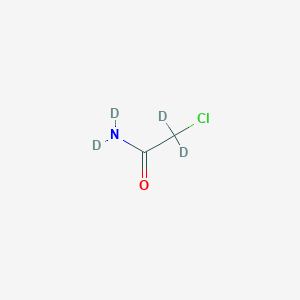
![(+)-2,2'-Isopropylidenebis[(4R)-4-phenyl-2-oxazoline]](/img/structure/B119455.png)
